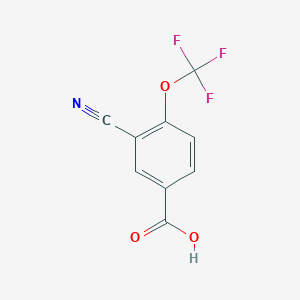
3-Cyano-4-(trifluoromethoxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H4F3NO3 It is characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-(trifluoromethoxy)benzoic acid followed by a Sandmeyer reaction to introduce the cyano group . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-Cyano-4-(trifluoromethoxy)benzoic acid may involve more scalable and cost-effective methods. These methods often utilize catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product specifications .
化学反应分析
Types of Reactions
3-Cyano-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学研究应用
3-Cyano-4-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
作用机制
The mechanism by which 3-Cyano-4-(trifluoromethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The trifluoromethoxy group can enhance the lipophilicity and stability of the molecule, affecting its interactions with biological membranes and proteins .
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethoxy)benzoic acid
Uniqueness
3-Cyano-4-(trifluoromethoxy)benzoic acid is unique due to the combination of the cyano and trifluoromethoxy groups on the benzoic acid core. This combination imparts distinct chemical properties, such as increased electron-withdrawing capacity and enhanced stability, making it valuable for specific applications in research and industry .
属性
分子式 |
C9H4F3NO3 |
|---|---|
分子量 |
231.13 g/mol |
IUPAC 名称 |
3-cyano-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-2-1-5(8(14)15)3-6(7)4-13/h1-3H,(H,14,15) |
InChI 键 |
BFVZMTVUCCRNBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















